1-(Benzylamino)isoquinoline

Synthetic accessibility Medicinal chemistry Process chemistry

1-(Benzylamino)isoquinoline (CAS 51336-09-5; synonym N-benzylisoquinolin-1-amine) is a synthetic 1-substituted isoquinoline with molecular formula C₁₆H₁₄N₂ and molecular weight 234.29 g/mol. It is principally employed as a research chemical and synthetic intermediate, particularly within serine protease inhibitor programmes where the 1-aminoisoquinoline core serves as a benzamidine isostere.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
Cat. No. B8716758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylamino)isoquinoline
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=CC3=CC=CC=C32
InChIInChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-18-16-15-9-5-4-8-14(15)10-11-17-16/h1-11H,12H2,(H,17,18)
InChIKeyVHOZFSQGOUEHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzylamino)isoquinoline – Core Scaffold Identity, Physicochemical Profile, and Procurement Baseline


1-(Benzylamino)isoquinoline (CAS 51336-09-5; synonym N-benzylisoquinolin-1-amine) is a synthetic 1-substituted isoquinoline with molecular formula C₁₆H₁₄N₂ and molecular weight 234.29 g/mol [1]. It is principally employed as a research chemical and synthetic intermediate, particularly within serine protease inhibitor programmes where the 1-aminoisoquinoline core serves as a benzamidine isostere [2]. The compound is commercially available at ≥95% purity for research use [1]. Its physicochemical properties include a predicted logP of 3.9, a predicted boiling point of 410.8 ± 25.0 °C, and one hydrogen bond donor with two hydrogen bond acceptors [1]. The benzylamino substituent at C-1 distinguishes it from the unsubstituted 1-aminoisoquinoline and from C-7-substituted analogs, providing a distinct vector for SAR exploration or further derivatisation.

Why In-Class Isoquinoline Analogs Cannot Be Interchanged: The Substitution-Position Determinant


The isoquinoline scaffold supports diverse biological activities, but activity is exquisitely sensitive to both the nature and the position of substituents. The benzylamino group at C-1 imposes steric bulk and alters the pKa of the heterocyclic nitrogen relative to the unsubstituted 1-aminoisoquinoline (pKa ~6.7 for the conjugate acid of the aminoisoquinoline ring system [1]). This directly impacts target recognition: in the factor Xa inhibitor series, moving the substitution from C-1 to other positions or replacing benzylamino with simpler alkylamines results in dramatic potency losses (e.g., n-butylamine analog 15e shows FXa Ki = 12 μM vs. 2.7 nM for benzylamine 15a2) [1]. Similarly, in the antimalarial series, the 7-benzylamino-1-isoquinolinamine regioisomer delivers submicromolar antiplasmodial activity, whereas the C-1 benzylamino substitution profile is primarily associated with serine protease inhibition [2]. Substitution position and amine identity are therefore non-negotiable determinants of biological target engagement, and generic replacement of one isoquinoline analog with another without quantitative reconciliation of the substitution pattern is scientifically unsound.

Quantitative Differentiation Evidence for 1-(Benzylamino)isoquinoline vs. Key Comparators


SNAr Synthesis Yield: 1-(Benzylamino)isoquinoline (82%) vs. Multi-Step Route to 7-Benzylamino-1-isoquinolinamine (7 Steps)

1-(Benzylamino)isoquinoline is accessible in a single-step SNAr reaction from 1-chloroisoquinoline and benzylamine in DMF at 120 °C, affording an 82% isolated yield . In contrast, the regioisomeric 7-benzylamino-1-isoquinolinamine antimalarial lead requires a seven-step synthetic sequence starting from 1,7-isoquinolinediamine via reductive amination [1]. For procurement decisions involving isoquinoline building blocks where synthetic tractability and cost-per-gram are critical, the 82% single-step yield represents a significant advantage in scalability and cost efficiency.

Synthetic accessibility Medicinal chemistry Process chemistry

P1 Ligand Basicity: 1-Aminoisoquinoline (pKa 6.7) vs. Benzamidine (pKa 11.6) — Impact on Oral Pharmacokinetics

In a systematic comparison of P1 ligands for factor Xa inhibitors, replacing benzamidine (pKa 11.6) with 1-aminoisoquinoline (pKa 6.7) reduced the fraction of protonated species at physiological pH from essentially 100% to only 13% [1]. This pKa lowering translated into a 4.8-fold reduction in intravenous clearance (0.14 L/h/kg for the 1-aminoisoquinoline-bearing compound 24a vs. 0.67 L/h/kg for the benzamidine parent) and a 2.6-fold increase in volume of distribution (Vdss 0.75 L/kg vs. 0.29 L/kg) in dogs [1]. The 1-(benzylamino)isoquinoline scaffold retains the weakly basic character of the aminoisoquinoline core while adding a benzyl substituent that can be further elaborated; the benzylamine-containing analog 15a achieved an oral half-life of 9.3 h, substantially longer than the benzamidine parent (0.82 h i.v.) [1]. This evidence supports the selection of benzylamino-substituted isoquinolines over benzamidine-based P1 ligands when oral bioavailability and extended half-life are programme requirements.

Factor Xa inhibition Oral bioavailability pKa-driven PK

Serine Protease Inhibitor Intermediacy: Patent-Protected Role of 1-(Benzylamino)isoquinoline vs. Unsubstituted 1-Aminoisoquinoline

US Patent 6,906,192 (also US 2004/0077865 A1) specifically claims processes for preparing amino isoquinolines and benzylamino isoquinolines as key intermediates for acid derivatives that inhibit serine proteases including Factor VIIa, Factor IXa, Factor Xa, Factor XIa, tryptase, and urokinase [1]. The patent explicitly distinguishes benzylamino isoquinolines from unsubstituted amino isoquinolines, indicating that the benzyl substituent is integral to downstream derivatisation for target potency and selectivity optimization [1]. While the unsubstituted 1-aminoisoquinoline is used directly as a P1 ligand (e.g., in SQ311), the 1-(benzylamino)isoquinoline serves as a precursor that can be further functionalised via the benzylamine nitrogen, offering an additional diversification point. In aminosulfonyl-based fXa inhibitor series, benzylamino-substituted variants demonstrated Ki values of 2.7 nM (compound 15a2), retaining nanomolar potency despite the structural elaboration [2].

Serine protease inhibition Patent intermediate Factor VIIa/Xa

Regioisomeric Discrimination: 1-Benzylamino vs. 7-Benzylamino Substitution Dictates Target Profile (Anticoagulant vs. Antimalarial)

The position of the benzylamino substituent on the isoquinoline core fundamentally redirects biological activity. 7-Benzylamino-1-isoquinolinamines were identified as submicromolar inhibitors of drug-resistant Plasmodium falciparum in vitro, with the best compound exhibiting activity comparable to chloroquine, yet operating through a mechanism distinct from DHFR inhibition [1]. In contrast, the 1-benzylamino substitution pattern (and the closely related 1-aminoisoquinoline scaffold) is associated with serine protease inhibition, particularly factor Xa (Ki = 0.33–2.7 nM range) [2]. The 7-substituted antimalarial series was inactive against DHFR and did not show cross-activity with coagulation proteases in the published data. This regioisomeric divergence means that substitution position—not merely the presence of a benzylamino group—determines which biological screening panel is appropriate, making generic interchange between 1- and 7-substituted benzylamino isoquinolines scientifically invalid without target-specific validation.

Regioselectivity Target engagement Antimalarial vs. anticoagulant

Commercial Purity Specification: ≥95% (HPLC) for 1-(Benzylamino)isoquinoline — Baseline for Research Procurement

1-(Benzylamino)isoquinoline is routinely supplied at ≥95% purity as determined by HPLC, with a molecular weight of 234.29 g/mol and identity confirmed by InChI Key VHOZFSQGOUEHHG-UHFFFAOYSA-N [1]. This purity level is consistent with research-grade isoquinoline building blocks used in medicinal chemistry . The compound is intended exclusively for research purposes and is not designed for human therapeutic applications . For procurement decisions, the ≥95% specification provides a verified quality baseline that ensures reproducibility in synthesis and screening, distinguishing it from lower-purity technical-grade isoquinoline precursors that may require additional purification before use.

Purity specification Quality control Procurement benchmark

Selectivity Window: 1-Aminoisoquinoline-Based Inhibitor (24a/SQ311) Shows 163-Fold Trypsin Selectivity Improvement Over Benzamidine Parent

Conversion of the benzamidine P1 ligand (SN429) to 1-aminoisoquinoline (24a/SQ311) resulted in only a 22-fold loss in thrombin Ki but a 163-fold loss in trypsin Ki, thereby significantly improving selectivity against trypsin [1]. Specifically, the benzamidine-to-1-aminoisoquinoline swap produced differential affinity losses: 25-fold for FXa, 22-fold for thrombin, and 163-fold for trypsin [1]. This selectivity shift is attributed to the bidentate hydrogen-bonding interaction of 1-aminoisoquinoline with Asp189 in the S1 pocket, as confirmed by X-ray crystallography (2.5 and 2.9 Å distances) [1]. For programmes using 1-(benzylamino)isoquinoline as a precursor to serine protease inhibitors, this class-level selectivity evidence supports its use when discrimination against trypsin-like off-targets is a development criterion.

Serine protease selectivity Trypsin counter-screen Off-target profiling

Prioritised Research and Industrial Application Scenarios for 1-(Benzylamino)isoquinoline Based on Quantitative Evidence


Medicinal Chemistry: Serine Protease Inhibitor Lead Optimisation (Factor Xa, Factor VIIa, Tryptase, Urokinase)

Procure 1-(benzylamino)isoquinoline as a key synthetic intermediate for constructing acid derivatives that inhibit serine proteases, as claimed in US Patent 6,906,192 . The 1-aminoisoquinoline scaffold, which is structurally accessed via this intermediate, delivers subnanomolar factor Xa inhibition (FXa Ki = 0.33 nM for SQ311) with a 163-fold selectivity advantage over trypsin relative to benzamidine-based inhibitors . The benzylamino substituent provides an additional nitrogen diversification point beyond what the unsubstituted 1-aminoisoquinoline offers, enabling further SAR exploration .

Pharmacokinetic Programme: Oral Anticoagulant Development Requiring Reduced Clearance and Extended Half-Life

When the research objective is identifying factor Xa inhibitors with oral bioavailability, the aminoisoquinoline scaffold class—to which 1-(benzylamino)isoquinoline belongs—demonstrates a pKa of 6.7, reducing the protonated fraction at pH 7.4 to 13% and lowering intravenous clearance from 0.67 L/h/kg (benzamidine) to 0.14 L/h/kg . This translates into a longer oral half-life (9.3 h for benzylamine analog 15a vs. 0.82 h i.v. for benzamidine parent) . Procuring 1-(benzylamino)isoquinoline as a starting material for P1 ligand elaboration directly supports programmes targeting extended-duration oral anticoagulants.

Chemical Biology Tool Compound Synthesis: Kinase and PDE Inhibitor Scaffold Diversification

The benzylamino isoquinoline chemotype is a recognised scaffold in kinase inhibitor design. 4-(Benzylaminomethylene)isoquinoline-1,3-diones have been identified as potent and selective CDK4 inhibitors, with a 3-OH substituent on the phenyl ring required for activity and further enhancement by iodo, aryl, heteroaryl, t-butyl, or cyclopentyl substitution at C-6 . Additionally, 1-(4-aminobenzyl)- and 1-(4-aminophenyl)isoquinoline derivatives have been evaluated as irreversible cyclic nucleotide phosphodiesterase inhibitors . 1-(Benzylamino)isoquinoline can serve as a starting point for synthesising such diversified tool compounds for target identification and validation studies.

Synthetic Methodology Development: Benchmark Substrate for C–H Activation and Cross-Coupling Reaction Optimisation

The 82% single-step SNAr synthesis from 1-chloroisoquinoline and benzylamine provides a high-yielding, reproducible benchmark reaction for developing new amination methodologies . Furthermore, 1-benzyl- and 1-aminoisoquinolines have been synthesised via rhodium(III)-catalysed C–H activation and alkyne annulation in a one-pot manner . Procurement of 1-(benzylamino)isoquinoline as an authentic standard supports reaction development, yield calibration, and product characterisation in synthetic methodology programmes targeting isoquinoline C–N bond formation.

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